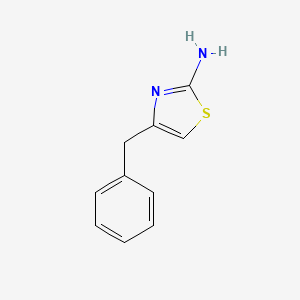
4-Benzyl-1,3-thiazol-2-amine
Cat. No. B1267488
Key on ui cas rn:
7496-56-2
M. Wt: 190.27 g/mol
InChI Key: FDUDPXVHCZKIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04826861
Procedure details


10 g of 1-chloro 3-phenyl propan-2-one are added to 3.9 g thiourea in 100 ml ethanol. The mixture is refluxed for 2 hours. After cooling the whole is concentrated under reduced pressure. The residue is taken up in diluted ammonia then extracted with ether. After purifications the so obtained solid is converted into its hydrochloride which melts at 127°. The yield is=79%.



Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[NH2:12][C:13]([NH2:15])=[S:14]>C(O)C>[CH2:4]([C:3]1[N:12]=[C:13]([NH2:15])[S:14][CH:2]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
whole is concentrated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)C=1N=C(SC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
